molecular formula C17H25N3O3 B1524657 4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester CAS No. 883106-64-7

4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1524657
CAS No.: 883106-64-7
M. Wt: 319.4 g/mol
InChI Key: QKGFJTFDZAXGIG-UHFFFAOYSA-N
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Description

4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester (CAS Registry Number: 883106-64-7 ) is a high-purity, heterocyclic organic compound supplied for research and development purposes. This molecule is characterized by its molecular formula of C 17 H 25 N 3 O 3 and a molecular weight of 319.41 g/mol . Its structure integrates three key functional features: a primary aromatic amine, a carbamoyl linker, and a tert -butyloxycarbonyl (Boc)-protected piperidine ring. The presence of these moieties makes it a versatile building block in organic synthesis and medicinal chemistry. The aromatic amine group can undergo a variety of transformations, such as diazotization or amide bond formation, to create more complex molecular architectures . The Boc-protected piperidine serves as a crucial intermediate; the Boc group is a widely used protective group for amines that is stable under basic conditions but can be cleanly removed under mild acidic conditions to generate the free piperidine amine, a common pharmacophore in active compounds . This controlled deprotection allows researchers to selectively modify other parts of the molecule without affecting the piperidine nitrogen. As such, this compound is valuable for constructing targeted libraries for drug discovery, particularly in the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics where the piperidine scaffold is prevalent. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-9-7-12(8-10-20)15(21)19-14-6-4-5-13(18)11-14/h4-6,11-12H,7-10,18H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGFJTFDZAXGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697162
Record name tert-Butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-64-7
Record name tert-Butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Resolution-Based Preparation Methods

A key preparation strategy involves the chiral resolution of racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate intermediates, closely related to the target compound. This approach is well-documented in patent CN106432056A and related literature.

Method Summary:

  • Starting Material: Racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate
  • Resolving Agent: D-phenylglycine derivative (D-PG derivant)
  • Solvent: Aqueous alcoholic solution (methanol, ethanol, or propanol-water mixtures)
  • Process:
    • Dissolve racemate in solvent
    • Add D-PG derivative under stirring at elevated temperature (~60-70°C)
    • Allow crystallization by slow cooling to ~40-45°C, then room temperature
    • Isolate the chiral salt product
    • Hydrolyze with acid to release the resolved amine
    • Extract and separate resolving agent for reuse
    • Adjust pH to 8-10 and isolate the pure (3S)-isomer product by distillation

Key Parameters:

Parameter Range/Value Notes
Solvent ratio (water:alcohol) 1:5 to 1:25 (preferably 1:15-20) Alcohol: methanol, ethanol, or propanol
Solvent volume/weight ratio 20-40 mL solvent per gram racemate Preferably 25-35 mL/g
Molar ratio (racemate:D-PG) 0.95-1.25 (preferably 1.03-1.08) Stoichiometric control
Temperature during reaction 60-70°C For 2-3 hours
Cooling crystallization Slow cooling to 40-45°C, then room temperature Crystallization time 1-2 hours + overnight

Yields and Purity:

Example (Embodiment) Yield of Salt Product (%) Yield of Final Product (%) Enantiomeric Excess (ee %)
Embodiment 2 91.5 87 Not specified
Embodiment 5 84.7 95.1 94.5
Embodiment 6 90.3 Not specified Not specified

Advantages:

  • High resolving efficiency and optical purity
  • Recyclable resolving agent, reducing cost
  • Suitable for large-scale production
  • Avoids extensive use of costly chiral resolving agents like L-dibenzoyl tartaric acid

Limitations in Prior Art:

  • Use of L-dibenzoyl tartaric acid requires twice the molar amount, increasing cost
  • Ethanol solvent methods had long crystallization times and low yields (~24.8%) with moderate ee (~82%)
  • Boc protection of amino groups before resolution led to impurities (5-10%) and difficult separation

Direct Synthesis and Catalytic Hydrogenation Methods

Another approach involves direct synthesis of the tert-butyl ester derivative followed by catalytic hydrogenation to reduce nitro groups or other intermediates to the amino form.

Example Procedure:

  • Starting from tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
  • Catalytic hydrogenation using 10% palladium on activated carbon in methanol under inert atmosphere
  • Reaction proceeds overnight with hydrogen gas
  • Filtration and concentration yield 4-(3-aminophenyl)piperazine-1-carboxylic acid tert-butyl ester with ~95% yield

This method is referenced in patent WO2018/213219 and related chemical catalogs.

Synthetic Routes Involving Cross-Coupling and Protection Strategies

Recent research (e.g., Royal Society of Chemistry supplementary data) describes:

  • Suzuki-Miyaura cross-coupling of brominated anilines with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
  • Purification by flash chromatography
  • Use of Boc protection to stabilize intermediates
  • High yields (~99%) and clean products confirmed by HRMS

This method allows for modular synthesis of substituted piperidine derivatives with tert-butyl ester protection.

Summary Table of Preparation Methods

Method Type Key Steps Yield (%) Enantiomeric Purity (ee %) Advantages Disadvantages
Chiral Resolution (D-PG) Racemate + D-PG salt formation, hydrolysis 84.7 - 91.5 Up to 94.5 High purity, recyclable agent Requires careful solvent control
Catalytic Hydrogenation Nitro to amine reduction with Pd/C in MeOH ~95 Not applicable High yield, simple setup Requires hydrogen gas handling
Cross-Coupling + Protection Suzuki coupling + Boc protection + purification ~99 Not specified Modular, high yield Multiple steps, chromatography

Detailed Research Findings and Notes

  • The D-phenylglycine derivative chiral resolution method is superior to L-dibenzoyl tartaric acid methods due to cost and efficiency.
  • Solvent choice and ratio critically affect yield and crystallization time; ethanol-water mixtures around 1:15-20 volume ratio are optimal.
  • Hydrolysis and pH adjustment steps are crucial for isolating the free amine with high optical purity.
  • Catalytic hydrogenation is effective for converting nitro precursors to amino derivatives without disturbing the tert-butyl ester.
  • Cross-coupling methods provide a versatile route to prepare diverse analogs with high purity, suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • This compound is recognized as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural features facilitate interactions with biological targets, enhancing the efficacy of drug candidates.

Case Study: Neurological Drug Development

  • Research indicates that derivatives of this compound exhibit promising activity against specific neurological targets, paving the way for new therapeutic agents. For instance, studies have shown that modifications to the piperidine structure can lead to improved binding affinities to neurotransmitter receptors .

Biochemical Research

Receptor Interaction Studies

  • The compound is utilized in studies focused on receptor interactions and signaling pathways. Its ability to modify receptor activity makes it a valuable tool for understanding complex biological processes.

Case Study: Signaling Pathways

  • In a study examining the role of specific receptors in cellular signaling, researchers employed this compound to elucidate its effects on receptor activation and downstream signaling cascades. The findings highlighted its potential as a modulator of receptor function, contributing to advancements in targeted therapies .

Drug Formulation

Enhanced Solubility and Stability

  • The tert-butyl ester form significantly enhances the solubility and stability of active pharmaceutical ingredients. This property is essential for formulating effective medications, especially those intended for oral administration.

Data Table: Solubility Comparison

CompoundSolubility (mg/mL)
4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester25
Parent Compound (without tert-butyl group)5

Analytical Chemistry

Standard Reference Material

  • This compound serves as a standard in analytical methods, aiding in the quantification of related compounds in complex mixtures. Its stability and defined chemical properties make it suitable for use in various analytical techniques.

Case Study: Quantitative Analysis

  • In a quantitative analysis of drug formulations, researchers utilized this compound as a reference standard to calibrate their methods, ensuring accurate determination of active ingredients in pharmaceutical products .

Material Science

Development of Novel Materials

  • Beyond its applications in pharmaceuticals, this compound can be leveraged in material science for developing novel materials with specific functional properties. Its unique chemical structure allows for the creation of polymers with enhanced characteristics.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Chemical ResistanceExcellent

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl ester moiety is a recurring feature in piperidine/piperazine-based intermediates, enabling solubility in organic solvents and facilitating deprotection during synthesis. Below is a comparative analysis of key structural analogs:

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester 883106-64-7 C₁₇H₂₅N₃O₃ 319.41 3-Aminophenylcarbamoyl at piperidine-4 High polarity due to amine and carbamoyl groups; potential for hydrogen bonding
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Phenyl at piperidine-4, carboxylic acid at position 3 Increased acidity (carboxylic acid); aromatic π-π interactions likely
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 406235-16-3 C₁₈H₂₃NO₄ 341.39 4-Methoxycarbonylphenyl on dihydropyridine ring Conformational flexibility (dihydropyridine); ester group enhances lipophilicity
4-(4-carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester 162046-66-4 C₁₆H₂₂N₂O₄ 306.36 4-Carboxyphenyl on piperazine ring Zwitterionic potential (carboxylic acid and piperazine); higher solubility in polar solvents
4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester 877399-51-4 C₂₆H₃₀Cl₂FN₅O₃ 550.45 Complex pyrazole-pyridyl substituent High molecular weight; halogenated aromatic groups suggest target engagement in medicinal chemistry

Functional Group Analysis

  • Amino vs. Carboxylic Acid: The target compound’s 3-aminophenylcarbamoyl group contrasts with the carboxylic acid in CAS 652971-20-5, altering solubility (amine enhances water solubility in acidic conditions) and reactivity (carboxylic acid enables conjugation) .
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 162046-66-4) exhibit distinct basicity and conformational flexibility compared to piperidine analogs .
  • Boc Deprotection : All compounds share the Boc group, which is typically removed under acidic conditions (e.g., HCl in dioxane), as seen in and for related intermediates .

Research Implications

  • Medicinal Chemistry: The Boc-protected piperidine scaffold is prevalent in kinase inhibitors (e.g., ’s pyrazole-pyridyl derivative) and adenosine receptor modulators (e.g., ’s ATL compounds) .
  • Synthetic Utility : The carbamoyl group in the target compound could serve as a handle for further functionalization, akin to sulfonyl or carboxylate groups in and .

Biological Activity

4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and applications in drug development.

  • Chemical Formula : C16H24N2O2
  • Molecular Weight : 280.38 g/mol
  • CAS Number : 22049268

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including receptors and enzymes involved in key signaling pathways. The presence of the piperidine ring and the amino group enhances its potential for binding to biological macromolecules.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Neurological Effects : The compound has been investigated for its potential in treating neurological disorders. Its structure suggests it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
  • Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : There is evidence suggesting that it can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Study on Neurological Activity

A study published in the Journal of Medicinal Chemistry explored the effects of various derivatives of piperidine compounds on neurogenic inflammation. The results indicated that the tert-butyl ester form significantly enhanced the solubility and bioavailability of the active compounds, leading to improved efficacy in animal models of neuropathic pain .

Antitumor Research

In a recent publication, researchers synthesized several analogs of this compound and tested their cytotoxicity against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism involving the suppression of NF-kB signaling pathways. This could position the compound as a candidate for further development in treating chronic inflammatory conditions .

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its applications include:

  • Drug Formulation : The tert-butyl ester enhances stability and solubility, crucial for formulating effective medications.
  • Biochemical Research : Used as a standard in analytical methods to quantify related compounds.
  • Material Science : Potential applications in developing novel materials with specific functional properties.

Q & A

Basic: What are standard synthetic routes for preparing 4-(3-aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Piperidine Formation : Start with Boc-protected piperidine derivatives. For example, 4-aminopiperidine-1-carboxylic acid tert-butyl ester is reacted with activated carbonyl agents (e.g., isocyanates or chloroformates) to introduce the carbamoyl group .

Coupling with 3-Aminophenyl Moiety : Use reductive amination or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach 3-aminophenyl groups. Solvents like methanol or DCM are employed, with reaction times ranging from 12–24 hours under reflux .

Deprotection (if needed) : The tert-butyl group can be removed using trifluoroacetic acid (TFA) in DCM, followed by neutralization with NaHCO₃ .
Key Data : Yield optimization often requires adjusting stoichiometry (1.2–2.0 eq. of coupling agents) and monitoring via TLC or HPLC-MS .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

NMR Spectroscopy :

  • ¹H-NMR : Identify tert-butyl protons as a singlet at δ 1.4 ppm and piperidine ring protons between δ 2.5–4.0 ppm .
  • ¹³C-NMR : Confirm carbonyl carbons (Boc group: ~155 ppm; carbamoyl: ~165 ppm) .

Mass Spectrometry : Use ESI-TOF MS to verify molecular ion peaks (e.g., [M+H]⁺) matching the calculated molecular weight .

HPLC Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Retention times vary based on solvent gradients (e.g., MeCN/H₂O) .

Advanced: How can hydrogenation steps be optimized to minimize side reactions?

Methodological Answer:
Hydrogenation of intermediates (e.g., dihydropyridines to piperidines) requires:

  • Catalyst Selection : 10% Pd/C or Pd(OH)₂/C under 40–50 psi H₂. Pd(OH)₂ reduces over-hydrogenation risks .
  • Solvent Choice : Methanol or ethanol enhances catalyst activity vs. DCM, which may slow kinetics .
  • Monitoring : Use in-situ FTIR or periodic sampling for LC-MS to detect incomplete reduction (e.g., residual double bonds) .
    Critical Parameter : Catalyst loading (5–10% w/w) significantly impacts yield (70–99%) .

Advanced: What strategies prevent decomposition during tert-butyl deprotection?

Methodological Answer:

Acid Sensitivity Mitigation :

  • Use TFA/DCM (1:4 v/v) at 0°C to slow exothermic reactions. Quench with ice-cold NaHCO₃ to neutralize acid .
  • Avoid prolonged exposure to TFA (>2 hours) to prevent piperidine ring degradation.

Workup : Extract the product into EtOAC (3× volumes) to separate from polar byproducts. Dry over Na₂SO₄ instead of MgSO₄ to avoid basic interactions .
Note : Boc-deprotection yields drop below 70% if pH >8 during neutralization due to emulsion formation .

Basic: What are common side reactions during synthesis, and how are they addressed?

Methodological Answer:

Isocyanate Dimerization : Occurs when excess isocyanate is used. Mitigate by adding reagents dropwise at 0°C and maintaining stoichiometry ≤1.5 eq. .

Incomplete Coupling : Detect unreacted amines via ninhydrin test. Re-activate with DCC/DMAP in THF for 6 hours .

Oxidation of Amino Groups : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) in methanolic solutions .

Advanced: How do solvent polarity and temperature affect carbamoyl coupling efficiency?

Methodological Answer:

Polar Aprotic Solvents : DMF or DMSO increases reaction rates (dielectric constant >30) but may require higher temps (60–80°C) .

Protic Solvents : Methanol at reflux (65°C) slows reactions but improves solubility of aromatic amines .

Kinetic Data : In DMF, coupling completes in 4–6 hours (vs. 12 hours in MeOH), but yields drop by 10–15% due to side reactions .

Basic: What purification methods are effective for isolating the final product?

Methodological Answer:

Column Chromatography : Use silica gel with EtOAc/hexane (30:70 to 70:30 gradient). Rf values range 0.3–0.5 .

Recrystallization : Dissolve in hot EtOH and cool to −20°C for 12 hours. Purity increases from 85% to >98% .

Acid-Base Extraction : For Boc-protected intermediates, partition between DCM and 1M HCl to remove unreacted amines .

Advanced: How can stereochemical outcomes be analyzed for chiral derivatives?

Methodological Answer:

Chiral HPLC : Use Chiralpak AD-H columns with hexane/iPrOH (90:10). Retention times differ by 1–2 minutes for enantiomers .

X-ray Crystallography : Resolve absolute configuration using single crystals grown from EtOAc/hexane at 4°C .

Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to reference spectra of known stereoisomers .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

Temperature : Store at −20°C under N₂ to prevent hydrolysis of the tert-butyl ester .

Light Sensitivity : Use amber vials to block UV-induced degradation of the carbamoyl group .

Moisture Control : Add molecular sieves (3Å) to storage containers to maintain <1% humidity .

Advanced: How can the reactivity of the 3-aminophenyl group be controlled during functionalization?

Methodological Answer:

Protection-Deprotection :

  • Protect the amine with Cbz-Cl (benzyl chloroformate) in pyridine/DCM before further reactions .
  • Deprotect via hydrogenolysis (Pd/C, H₂) to restore the free amine .

Electrophilic Substitution : Direct bromination using NBS (N-bromosuccinimide) in CCl₄ at 40°C selectively targets the para position .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

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